(2-Methoxyethyl)[(2,4,5-trimethylphenyl)methyl]amine
Description
(2-Methoxyethyl)[(2,4,5-trimethylphenyl)methyl]amine is a secondary amine featuring a 2-methoxyethyl group and a 2,4,5-trimethylbenzyl substituent. Its molecular formula is C₁₃H₂₁NO (calculated molecular weight: 207.31 g/mol). This compound is structurally related to bioactive amines and catalytic ligands, suggesting applications in medicinal chemistry and organometallic synthesis .
Properties
Molecular Formula |
C13H21NO |
|---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
2-methoxy-N-[(2,4,5-trimethylphenyl)methyl]ethanamine |
InChI |
InChI=1S/C13H21NO/c1-10-7-12(3)13(8-11(10)2)9-14-5-6-15-4/h7-8,14H,5-6,9H2,1-4H3 |
InChI Key |
WQXFZAIGYAYZPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)CNCCOC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxyethyl)[(2,4,5-trimethylphenyl)methyl]amine typically involves the reaction of (2,4,5-trimethylphenyl)methyl chloride with 2-methoxyethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is extracted using an organic solvent such as dichloromethane. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
(2-Methoxyethyl)[(2,4,5-trimethylphenyl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield the corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other nucleophiles such as halides or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines with various functional groups.
Scientific Research Applications
(2-Methoxyethyl)[(2,4,5-trimethylphenyl)methyl]amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems as a ligand or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2-Methoxyethyl)[(2,4,5-trimethylphenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
(Butan-2-yl)[(2,4,5-trimethylphenyl)methyl]amine (CAS 1152904-46-5):
- Structure : Replaces the 2-methoxyethyl group with a butan-2-yl chain.
- Molecular Weight : 205.34 g/mol (vs. 207.31 g/mol for the target compound).
- Properties : Increased hydrophobicity (logP ~3.5 estimated) due to the aliphatic butyl group, contrasting with the methoxyethyl group's polarity. This affects solubility and membrane permeability .
- [3-(1H-Imidazol-1-yl)propyl][(2,4,5-trimethylphenyl)methyl]amine (ZX-FH027319): Structure: Substitutes 2-methoxyethyl with a 3-imidazolylpropyl group. Molecular Weight: ~251.12 g/mol.
Variations in the Alkylamine Chain
- 1-(4-Methanesulfonylphenyl)ethylamine: Structure: Retains the 2-methoxyethyl group but replaces the 2,4,5-trimethylbenzyl with a sulfonamide-containing aryl group. Molecular Weight: 257.35 g/mol.
Functional Comparisons
Pharmacological Activity
- Inhibitory Potential: A structurally related compound, [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid, demonstrated potent histone deacetylase (HDAC) inhibition at 1 µM, outperforming trichostatin A (1.5 µM required). The 2-methoxyethyl group in the target compound may similarly enhance binding to enzyme active sites through polar interactions .
- Neurotoxicity Considerations: Compounds like 2,4,5-trihydroxyphenethylamine () show autoxidation-dependent cytotoxicity.
Physicochemical Properties and Stability
| Property | (2-Methoxyethyl)[(2,4,5-TMP)methyl]amine | Butan-2-yl Analogue | Imidazolepropyl Analogue |
|---|---|---|---|
| Molecular Weight | 207.31 g/mol | 205.34 g/mol | 251.12 g/mol |
| logP (Estimated) | ~2.8 | ~3.5 | ~2.0 |
| Hydrogen Bond Donors | 1 (NH) | 1 (NH) | 2 (NH + imidazole H) |
| Key Functional Groups | Methoxyethyl, Trimethylbenzyl | Butyl, Trimethylbenzyl | Imidazole, Trimethylbenzyl |
- Stability : The 2,4,5-trimethylphenyl group sterically shields the amine, reducing oxidative degradation compared to unsubstituted benzylamines. The methoxyethyl chain’s ether linkage is less prone to hydrolysis than ester or sulfonyl groups in analogs .
Biological Activity
(2-Methoxyethyl)[(2,4,5-trimethylphenyl)methyl]amine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHNO
- CAS Number : 1019534-32-7
- Molecular Weight : 221.32 g/mol
The compound features a methoxyethyl group attached to a trimethyl-substituted phenyl ring, which influences its reactivity and biological interactions.
Research indicates that this compound may interact with various biological targets. Its structure suggests potential activity as a ligand in biochemical assays, particularly in binding to specific receptors or enzymes .
Anticancer Activity
A study involving molecular docking demonstrated that this compound has favorable interactions with targets associated with cancer treatment. Specifically, it showed effective binding to active sites of proteins involved in tumor growth, suggesting its potential as an anticancer agent . The MTT assay results indicated significant cytotoxicity against A549 lung cancer cells, highlighting its therapeutic promise .
Antibacterial Properties
In addition to anticancer effects, preliminary investigations suggest antibacterial activity. The compound's structural features may contribute to its ability to inhibit bacterial growth by disrupting cellular processes or binding to bacterial receptors .
Case Studies and Research Findings
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
